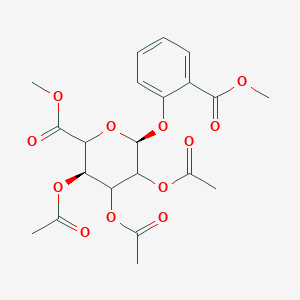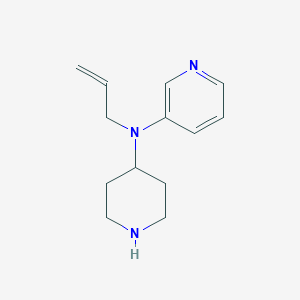
N-piperidin-4-yl-N-prop-2-enylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-piperidin-4-yl-N-prop-2-enylpyridin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-piperidin-4-yl-N-prop-2-enylpyridin-3-amine typically involves the formation of the piperidine ring followed by the introduction of the pyridine and prop-2-enyl groups. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. For example, phenylsilane can promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and amination. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical production .
Analyse Des Réactions Chimiques
Types of Reactions
N-piperidin-4-yl-N-prop-2-enylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents like phenylsilane, and catalysts such as iron complexes and nickel catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield various reduced derivatives .
Applications De Recherche Scientifique
N-piperidin-4-yl-N-prop-2-enylpyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of N-piperidin-4-yl-N-prop-2-enylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-piperidin-4-yl-N-prop-2-enylpyridin-3-amine include other piperidine derivatives such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of piperidine and pyridine moieties, along with the prop-2-enyl group, makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C13H19N3 |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
N-piperidin-4-yl-N-prop-2-enylpyridin-3-amine |
InChI |
InChI=1S/C13H19N3/c1-2-10-16(12-5-8-14-9-6-12)13-4-3-7-15-11-13/h2-4,7,11-12,14H,1,5-6,8-10H2 |
Clé InChI |
PFKJHZKEPFGUJQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(C1CCNCC1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


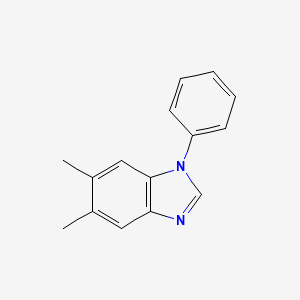
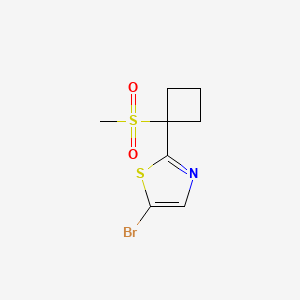
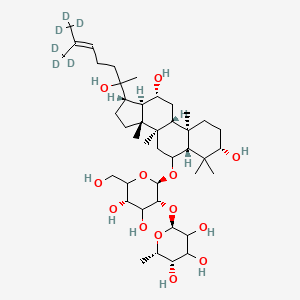
![N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide](/img/structure/B13863529.png)
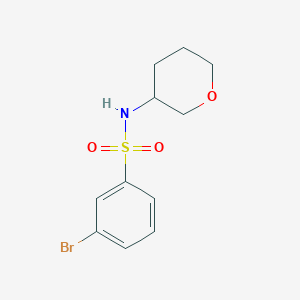
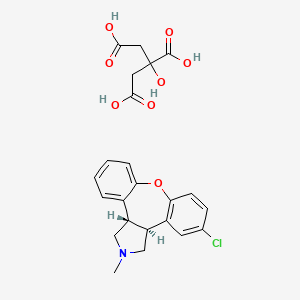
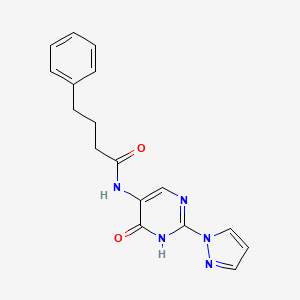
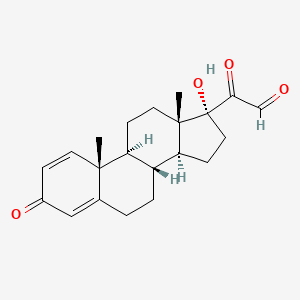
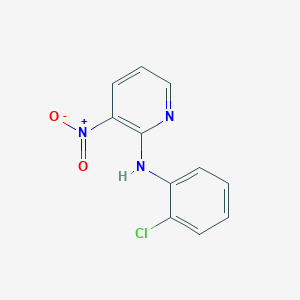
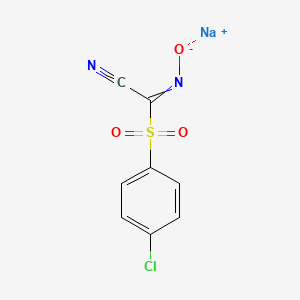
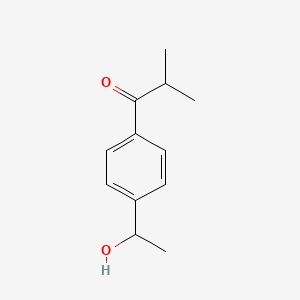
![4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide](/img/structure/B13863597.png)
![(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13863603.png)
